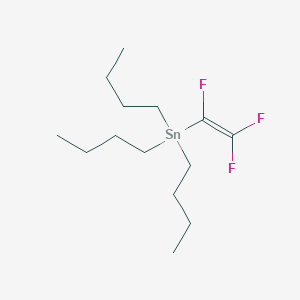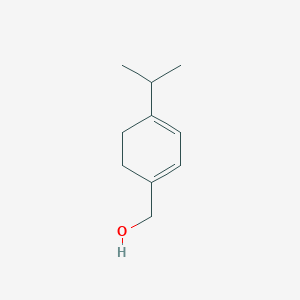
(4-Propan-2-ylcyclohexa-1,3-dien-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Propan-2-ylcyclohexa-1,3-dien-1-yl)methanol, also known as Iridoid, is a naturally occurring compound found in various plants. It has gained attention in the scientific community due to its potential therapeutic applications. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- The compound can be synthesized through reactions involving aldehydes and (4-bromobut-2-ynyl)trimethylsilane with good yields and enantioselectivities, as demonstrated by Durán-Galván and Connell (2010) (Durán-Galván & Connell, 2010).
Catalysis and Molecular Interactions
- The compound shows interesting reactivity patterns in the presence of catalysts like chloroplatinic acid and stannous chloride, as explored by Mitchell (1970) in the study of catalytic hydrogenation (Mitchell, 1970).
Spectroscopic Studies
- Spectroscopic studies by Matwijczuk et al. (2018) indicate that the molecular organization of related compounds is altered in different solvents, providing insights into their solubility and interaction characteristics (Matwijczuk et al., 2018).
Application in Heterogeneous Catalysis
- Research by Deutsch, Martin, and Lieske (2007) investigated the application of similar compounds in heterogeneous catalysis, specifically in the condensation of glycerol to cyclic acetals (Deutsch, Martin, & Lieske, 2007).
Biocatalysis
- The use of the compound in biocatalytic processes has been explored. For example, Chen et al. (2021) utilized a related compound in a liquid-liquid biphasic microreaction system for efficient synthesis (Chen et al., 2021).
Eigenschaften
CAS-Nummer |
1413-55-4 |
|---|---|
Produktname |
(4-Propan-2-ylcyclohexa-1,3-dien-1-yl)methanol |
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methanol |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,5,8,11H,4,6-7H2,1-2H3 |
InChI-Schlüssel |
HBKLKBUNCSHWKO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(CC1)CO |
Kanonische SMILES |
CC(C)C1=CC=C(CC1)CO |
Synonyme |
(4-Isopropyl-1,3-cyclohexadien-1-yl)methanol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



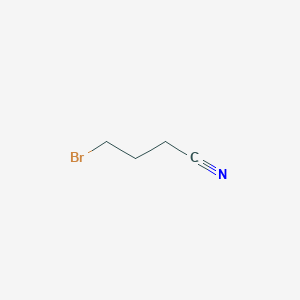
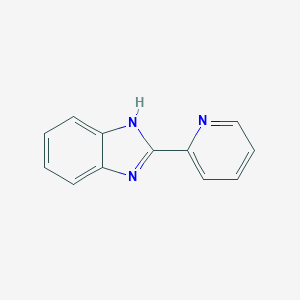
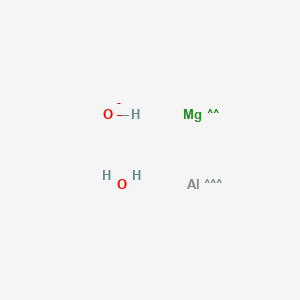
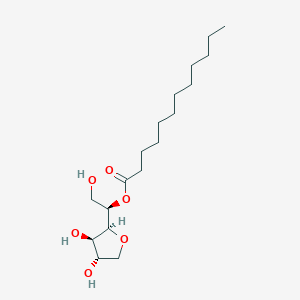
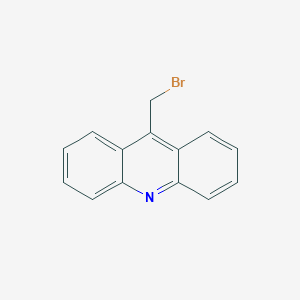
![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B74510.png)
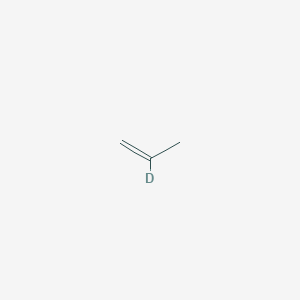

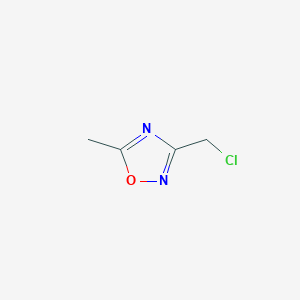
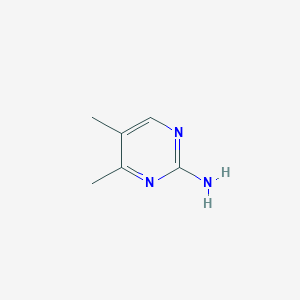
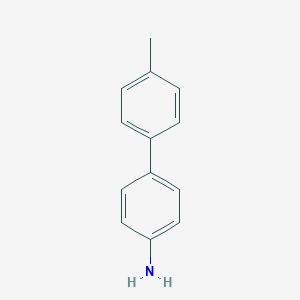
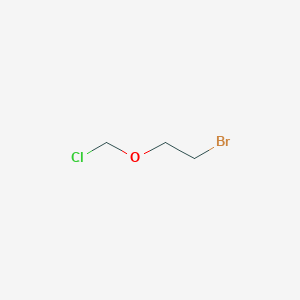
![Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-](/img/structure/B74526.png)
